2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide
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Overview
Description
2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Preparation Methods
The synthesis of 2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-nitroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to form the pyrazolo[3,4-d]pyrimidine core. Subsequent functionalization with 2-hydroxyethylamine yields the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or varying temperature and pressure conditions.
Chemical Reactions Analysis
2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: It has shown potential as an enzyme inhibitor, particularly targeting kinases, which are crucial in cell signaling pathways.
Medicine: The compound has been investigated for its anticancer properties, as it can inhibit the growth of cancer cells by interfering with specific molecular targets.
Industry: It can be used in the development of new materials with specific properties, such as in the creation of organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cell signaling pathways that are essential for cell growth and proliferation. This inhibition can result in the suppression of cancer cell growth and induce apoptosis.
Comparison with Similar Compounds
2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives: These compounds also exhibit anticancer properties but differ in their molecular targets and mechanisms of action.
2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile: This compound is used in the development of OLED materials and has different applications compared to the pyrazolo[3,4-d]pyrimidine derivatives.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O5/c22-6-5-20-14-12(7-17-20)15(24)19(9-16-14)8-13(23)18-10-1-3-11(4-2-10)21(25)26/h1-4,7,9,22H,5-6,8H2,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREUOKQOHIBRPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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